molecular formula C16H18O2 B14150765 4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol CAS No. 20291-66-1

4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol

Cat. No.: B14150765
CAS No.: 20291-66-1
M. Wt: 242.31 g/mol
InChI Key: PZVOOXOMADTHHD-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetramethyl-2,2’-biphenol is a significant compound in organic chemistry, particularly known for its role as a building block for ligands in transition-metal catalysis . This compound is characterized by its symmetrical biphenol structure, which includes four methyl groups attached to the biphenyl core. Its unique structure makes it an essential component in various industrial and research applications.

Preparation Methods

The synthesis of 3,3’,5,5’-tetramethyl-2,2’-biphenol can be achieved through several methods:

    Electrochemical Synthesis: One of the sustainable and efficient methods involves the dehydrogenative anodic homocoupling of 2,4-dimethylphenol.

    Conventional Chemical Methods: This includes the use of stoichiometric or over-stoichiometric amounts of oxidants.

Chemical Reactions Analysis

3,3’,5,5’-Tetramethyl-2,2’-biphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using different oxidizing agents to form quinones.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

    Coupling Reactions: The compound is often used in coupling reactions to form larger, more complex molecules.

Scientific Research Applications

3,3’,5,5’-Tetramethyl-2,2’-biphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’,5,5’-tetramethyl-2,2’-biphenol exerts its effects is primarily through its role as a ligand. The methyl groups on the biphenyl core enhance the compound’s ability to stabilize transition metal complexes, facilitating various catalytic processes. The hyperconjugation of the methyl groups with the aromatic system increases the dispersion interaction surface, improving the enantioselective properties of the entire complex .

Properties

CAS No.

20291-66-1

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-(2-hydroxy-4,6-dimethylphenyl)-3,5-dimethylphenol

InChI

InChI=1S/C16H18O2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18/h5-8,17-18H,1-4H3

InChI Key

PZVOOXOMADTHHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=C(C=C(C=C2O)C)C)C

Origin of Product

United States

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